iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate
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Overview
Description
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate is a complex compound that features iridium in its +3 oxidation state. This compound is notable for its unique coordination environment, which includes ligands such as 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine, along with hexafluorophosphate as the counterion. The presence of iridium in this compound makes it particularly interesting for various applications in catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate typically involves the coordination of iridium(III) chloride with the respective ligands. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile under inert atmosphere conditions to prevent oxidation. The ligands are added to the iridium(III) chloride solution, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process. The resulting complex is then purified by recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization equipment to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The iridium center can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction of the iridium center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new iridium complexes with different ligand environments .
Scientific Research Applications
Iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Biology: Investigated for its potential use in bioimaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties, where it can induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate involves the interaction of the iridium center with various molecular targets. In catalytic applications, the iridium center facilitates the activation of substrates through coordination and electron transfer processes. In biological applications, the compound can interact with cellular components, leading to the generation of reactive oxygen species and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iridium(III) complexes with different ligand environments, such as:
- Iridium(III) bis(2-phenylpyridine) acetylacetonate
- Iridium(III) tris(2-phenylpyridine)
- Iridium(III) bis(2-(2,4-difluorophenyl)pyridine) picolinate .
Uniqueness
The uniqueness of iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate lies in its specific ligand environment, which imparts distinct photophysical and catalytic properties. The presence of 4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine and 2-pyridin-2-ylpyridine ligands enhances its stability and reactivity compared to other iridium(III) complexes .
Properties
Molecular Formula |
C36H32F6IrN4P |
---|---|
Molecular Weight |
857.8 g/mol |
IUPAC Name |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C10H8N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
GXEGIDVSNPDUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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